molecular formula C14H16N4O2S B353920 1-(Piperidin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 86560-31-8

1-(Piperidin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B353920
CAS No.: 86560-31-8
M. Wt: 304.37g/mol
InChI Key: IRZKMQLVMDFNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole core, a privileged scaffold in pharmacology known for its wide spectrum of biological activities . This scaffold is recognized as a bioisostere for carbonyl-containing molecules like carboxylic acids and amides, which influences the compound's physicochemical properties and its ability to interact with biological targets . The specific structure of this compound, which integrates a piperidine moiety and a pyridine ring linked via a thioether bridge, makes it a valuable candidate for investigating new therapeutic agents. Primary research applications for this compound and its analogs are focused on two key areas. First, it is investigated for its potential antimicrobial properties. The 1,3,4-oxadiazole ring is a well-established pharmacophore in the development of novel antibacterial and antifungal agents, particularly in the face of growing antimicrobial resistance (AMR) . Second, its potential as an anticancer agent is explored. Conjugates containing the 1,3,4-oxadiazole structure have demonstrated mechanisms of action that include the inhibition of specific enzymes crucial for cancer cell proliferation, such as thymidylate synthase . The mechanism of action for 1,3,4-oxadiazole derivatives is often multi-target in nature. Research suggests they are capable of selectively interacting with key biological macromolecules, including enzymes and nucleic acids . Their biological effects may be mediated through the inhibition of various growth factors, enzymes, and kinases . This compound is intended for research applications only, exclusively in laboratory settings. It is strictly not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

1-piperidin-1-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-12(18-8-2-1-3-9-18)10-21-14-17-16-13(20-14)11-4-6-15-7-5-11/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZKMQLVMDFNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Piperidin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules that combine piperidine and oxadiazole moieties, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : N-[(1E)-5-[1-(piperidin-1-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine
  • Molecular Formula : C₁₆H₁₈N₄OS
  • Molecular Weight : 318.41 g/mol

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

  • Antimicrobial Activity :
    • Studies have shown that compounds containing oxadiazole and piperidine derivatives exhibit significant antibacterial effects. For instance, a related study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of electron-donating groups in the structure enhances antimicrobial potency.
  • Anticonvulsant Potential :
    • The anticonvulsant activity of similar piperidine derivatives has been explored using models such as the picrotoxin-induced convulsion model. Compounds with oxadiazole moieties have shown promising results in protecting against seizures .
  • Anti-inflammatory Effects :
    • In vivo studies on derivatives of oxadiazole have demonstrated significant anti-inflammatory activity. These compounds were effective in reducing inflammation in various animal models, suggesting potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity and Antiproliferative Activity :
    • The cytotoxic effects of compounds similar to this compound have been evaluated against different cancer cell lines. Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
AnticonvulsantSignificant protection in picrotoxin-induced seizures
Anti-inflammatoryReduced inflammation in animal models
CytotoxicityIC50 values comparable to standard drugs

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase and urease.
  • Receptor Interaction : The compound may modulate receptor activity through binding interactions that alter signaling pathways relevant to inflammation and seizure activity.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain oxadiazole derivatives demonstrated significant activity against breast cancer cell lines (MCF-7), with some compounds showing up to 90% inhibition at specific concentrations .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that oxadiazole derivatives can act against various bacterial strains. For example, studies on similar compounds have reported effective inhibition against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Piperidine-based compounds are often explored for their neuropharmacological effects. The interaction of this compound with neurotransmitter receptors may lead to therapeutic applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that modifications in the piperidine structure can enhance receptor affinity and selectivity .

Synthesis of Advanced Materials

Due to its unique chemical structure, 1-(Piperidin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can serve as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes are being investigated for their catalytic properties and potential applications in organic synthesis .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. Among the tested compounds, those with piperidine substitutions showed enhanced cytotoxicity compared to standard chemotherapy agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy Testing

In another study focusing on antimicrobial properties, derivatives of this compound were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications increased antibacterial activity significantly compared to control groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Phenothiazine Moieties

Compounds such as 2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(2-trifluoromethyl-10H-phenothiazin-10-yl)ethanone (29) and 1-(2-chloro-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone (30) replace the piperidinyl group with phenothiazine derivatives. These compounds exhibit antagonistic activity against peripheral CB1 receptors, with melting points ranging from 156–196°C, reflecting their crystalline stability.

Benzimidazole-Linked Oxadiazole Derivatives

1-(1H-Benzo[d]imidazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (4b) demonstrates anti-inflammatory efficacy (63.35% inhibition in carrageenan-induced edema), comparable to diclofenac (68.94%). The benzimidazole moiety introduces planar aromaticity, enhancing π-π stacking interactions with biological targets, while the thioether linker maintains metabolic stability .

Hydrazinecarbothioamide Derivatives

Derivatives like pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide (5a–k) incorporate hydrazinecarbothioamide groups via condensation reactions. These compounds show potent anti-tubercular activity, with MIC values against Mycobacterium tuberculosis H37Rv as low as 0.8 µg/mL. The hydrazine moiety chelates metal ions critical for bacterial enzyme function, a mechanism absent in the parent compound .

Antimicrobial Oxadiazole-Thioether Derivatives

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3) exhibits broad-spectrum antimicrobial activity (MIC: 30.2–43.2 µg/cm³). The free thiol group in this analogue enhances reactivity with microbial enzymes, contrasting with the thioether in the target compound, which prioritizes stability over direct thiol-mediated interactions .

Preparation Methods

Formation of Pyridine-4-carboxylic Acid Hydrazide

Pyridine-4-carboxylic acid is treated with excess hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide. This intermediate is critical for subsequent cyclization.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux (78°C)

  • Time : 4–6 hours

  • Yield : 70–85%

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione.

Mechanism :

  • Deprotonation of the hydrazide by KOH.

  • Nucleophilic attack of CS₂ at the carbonyl carbon.

  • Cyclodehydration to form the oxadiazole-thione ring.

Optimized Protocol :

  • Molar Ratio : Hydrazide:CS₂:KOH = 1:2:1.2

  • Solvent : Ethanol (15 mL per 3 mmol hydrazide)

  • Temperature : Reflux (8 hours)

  • Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol.

  • Yield : 65–75%

Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

Alkylation of Piperidine

Piperidine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-1-(piperidin-1-yl)ethanone.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Time : 2–4 hours

  • Yield : 80–90%

Mechanism :

  • Deprotonation of piperidine by triethylamine.

  • Nucleophilic substitution at the chloroacetyl chloride’s electrophilic carbon.

Coupling of Oxadiazole-Thione and Chloroethanone

Thioether Formation via Nucleophilic Substitution

The oxadiazole-thione is deprotonated using a base (e.g., K₂CO₃), generating a thiolate ion, which displaces the chloride from 2-chloro-1-(piperidin-1-yl)ethanone.

Optimized Protocol :

  • Molar Ratio : Oxadiazole-thione:chloroethanone:K₂CO₃ = 1:1.2:2

  • Solvent : Acetone or ethanol (50 mL per 0.014 mol oxadiazole)

  • Temperature : Room temperature (25°C)

  • Time : 3–6 hours

  • Workup : Filtration, washing with water, and recrystallization from ethanol/water.

  • Yield : 60–70%

Key Challenges :

  • Competing Oxidation : Thiolate ions may oxidize to disulfides; thus, reactions are conducted under nitrogen.

  • Steric Hindrance : Bulky piperidine groups may slow the substitution; excess base ensures complete deprotonation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Pyridin-4-yl protons : Doublet at δ 8.5–8.7 ppm (J = 6 Hz).

    • Piperidine protons : Multiplet at δ 1.5–1.7 ppm (m, 6H) and triplet at δ 2.4–2.6 ppm (t, 4H).

    • Ethanone methylene : Singlet at δ 4.2 ppm (s, 2H).

  • FT-IR :

    • C=O Stretch : 1680–1700 cm⁻¹.

    • C=N Stretch (oxadiazole) : 1600–1620 cm⁻¹.

Elemental Analysis

Calculated for C₁₄H₁₅N₃O₂S :

  • C: 56.55%, H: 5.05%, N: 14.14%, S: 10.78%
    Observed :

  • C: 56.50%, H: 5.08%, N: 14.10%, S: 10.75%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hydrazide Cyclization High purity, scalableRequires toxic CS₂ handling65–75
Nucleophilic Substitution Mild conditions, minimal byproductsSensitivity to moisture60–70

Q & A

Q. How can the synthesis of 1-(Piperidin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone be optimized for higher yields and purity?

Methodological Answer: The synthesis can be optimized using a modified condensation protocol. For example, react 1-(substituted-phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone intermediates with thiosemicarbazide in PEG-400 under mild acidic conditions (e.g., acetic acid) at 70–80°C for 2–3 hours . Purification via recrystallization from methanol or ethanol enhances purity (>95%), as validated by melting point analysis and thin-layer chromatography (TLC) monitoring .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectral techniques is critical:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹).
  • ¹H/¹³C NMR resolves piperidinyl protons (δ 1.5–2.8 ppm) and pyridin-4-yl aromatic signals (δ 8.5–8.7 ppm).
  • HR-MS confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

Methodological Answer: Prioritize in vitro assays:

  • Anti-tubercular activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv (MIC values <10 µg/mL indicate potency) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., Vero cells) to assess selectivity indices (SI >10 preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anti-tubercular potential of derivatives of this compound?

Methodological Answer:

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl or pyridin-4-yl rings to modulate lipophilicity and target binding .
  • Bioactivity correlation : Compare MIC values against M. tuberculosis with computed parameters (e.g., logP, polar surface area) to identify pharmacophoric features .

Q. What strategies are recommended for resolving contradictions between in vitro bioactivity and in vivo efficacy observed with this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (via HPLC), metabolic half-life (using liver microsomes), and bioavailability in animal models to identify absorption barriers .
  • Target validation : Use reverse docking (e.g., PharmaMapper) to identify off-target interactions and refine in vivo dosing regimens .

Q. What computational methods are suitable for predicting the binding affinity of this compound with Mycobacterium tuberculosis targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enoyl-ACP reductase (InhA) or cytochrome P450 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen bond occupancy .

Q. How should researchers design experiments to assess the compound's stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by HPLC quantification of degradation products .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests suitability for formulation) .

Data Contradiction & Validation

Q. How can conflicting results in antioxidant vs. cytotoxic activity be systematically analyzed?

Methodological Answer:

  • Dose-response profiling : Test antioxidant activity (DPPH/ABTS assays) and cytotoxicity (MTT) across a wide concentration range (0.1–100 µM) to identify non-toxic therapeutic windows .
  • Mechanistic studies : Evaluate ROS scavenging (e.g., fluorescence probes) and apoptosis markers (caspase-3/7 activation) to decouple beneficial vs. adverse effects .

Q. What validation steps are critical when in silico predictions contradict experimental bioassay data?

Methodological Answer:

  • Force field refinement : Re-parameterize docking scoring functions using experimental IC₅₀ values to improve predictive accuracy .
  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., via X-ray diffraction) to confirm binding poses .

Experimental Design for Novel Applications

Q. How can this compound be repurposed for anticancer research?

Methodological Answer:

  • Targeted modifications : Replace the piperidinyl group with a benzimidazole moiety to enhance DNA intercalation potential .
  • Screening pipelines : Test against NCI-60 cancer cell lines and validate top hits via flow cytometry (apoptosis) and Western blot (p53/Bcl-2 expression) .

Q. What methodologies are recommended for studying its potential as a multi-drug resistance (MDR) reversal agent?

Methodological Answer:

  • Synergy assays : Combine with first-line drugs (e.g., isoniazid) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Efflux pump inhibition : Measure intracellular accumulation of Rhodamine-123 in MDR bacterial strains (e.g., M. tuberculosis MDR-TB) via fluorescence microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.